2-(5-Methoxythiophen-2-yl)propanoic acid
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Overview
Description
2-(5-Methoxythiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the methoxy group at the 5-position and the propanoic acid moiety makes this compound unique. It has a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol .
Preparation Methods
The synthesis of 2-(5-Methoxythiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods may involve the use of these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Methoxythiophen-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
2-(5-Methoxythiophen-2-yl)propanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In the industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 2-(5-Methoxythiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propanoic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-(5-Methoxythiophen-2-yl)propanoic acid can be compared with other thiophene derivatives, such as 2-(5-Methylthiophen-2-yl)propanoic acid and 2-(5-Benzoylthiophen-2-yl)propanoic acid. These compounds share a similar thiophene core but differ in their substituents, which influence their chemical and biological properties. The presence of the methoxy group in this compound makes it unique and may contribute to its specific pharmacological activities .
Properties
Molecular Formula |
C8H10O3S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(5-methoxythiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5(8(9)10)6-3-4-7(11-2)12-6/h3-5H,1-2H3,(H,9,10) |
InChI Key |
OPXUAPPJBNSQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)OC)C(=O)O |
Origin of Product |
United States |
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